3-(tert-Butyl)picolinic acid 3-(tert-Butyl)picolinic acid
Brand Name: Vulcanchem
CAS No.: 1211584-45-0
VCID: VC7092055
InChI: InChI=1S/C10H13NO2/c1-10(2,3)7-5-4-6-11-8(7)9(12)13/h4-6H,1-3H3,(H,12,13)
SMILES: CC(C)(C)C1=C(N=CC=C1)C(=O)O
Molecular Formula: C10H13NO2
Molecular Weight: 179.219

3-(tert-Butyl)picolinic acid

CAS No.: 1211584-45-0

Cat. No.: VC7092055

Molecular Formula: C10H13NO2

Molecular Weight: 179.219

* For research use only. Not for human or veterinary use.

3-(tert-Butyl)picolinic acid - 1211584-45-0

Specification

CAS No. 1211584-45-0
Molecular Formula C10H13NO2
Molecular Weight 179.219
IUPAC Name 3-tert-butylpyridine-2-carboxylic acid
Standard InChI InChI=1S/C10H13NO2/c1-10(2,3)7-5-4-6-11-8(7)9(12)13/h4-6H,1-3H3,(H,12,13)
Standard InChI Key MYWYWSXWJWFNLI-UHFFFAOYSA-N
SMILES CC(C)(C)C1=C(N=CC=C1)C(=O)O

Introduction

Chemical Identity and Nomenclature

IUPAC Name and Synonyms

The systematic IUPAC name for this compound is 3-(tert-butyl)pyridine-2-carboxylic acid. Alternative synonyms include:

  • 3-tert-Butylpicolinic acid

  • 1211584-45-0 (CAS Registry Number)

  • 3-(tert-Butyl)picolinicacid

  • SCHEMBL5241823 .

Molecular Formula and Weight

  • Molecular Formula: C10H13NO2\text{C}_{10}\text{H}_{13}\text{NO}_{2}

  • Molecular Weight: 179.22 g/mol (computed via PubChem algorithms) .

Structural Characteristics

2D and 3D Conformations

The compound’s planar pyridine ring is substituted at the 2- and 3-positions with a carboxylic acid (-COOH) and tert-butyl (-C(CH3_3)3_3) group, respectively (Fig. 1). The tert-butyl group introduces significant steric bulk, which may influence intermolecular interactions and solubility.

Table 1: Key Structural Descriptors

PropertyValue/DescriptorSource
SMILESCC(C)(C)C1=C(N=CC=C1)C(=O)OPubChem
InChIKeyMYWYWSXWJWFNLI-UHFFFAOYSA-NPubChem
XLogP (Partition Coefficient)2.2 (computed)PubChem

Computational Spectral Data

  • ¹H NMR Prediction: The tert-butyl group’s nine equivalent protons are expected at δ ~1.3 ppm, while aromatic protons on the pyridine ring resonate between δ 7.5–8.5 ppm.

  • IR Spectroscopy: Stretching vibrations for the carboxylic acid group (O-H: ~2500–3300 cm1^{-1}, C=O: ~1700 cm1^{-1}) and pyridine ring (C=N: ~1600 cm1^{-1}) are characteristic .

Synthesis and Preparation

Industrial Scalability Challenges

The steric hindrance posed by the tert-butyl group may necessitate optimized reaction conditions, such as elevated temperatures or bulky ligands, to improve yields. Purification often involves recrystallization from ethanol/water mixtures or chromatography on silica gel .

Physicochemical Properties

Solubility and Stability

  • Solubility: Predominantly soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the carboxylic acid group. Limited solubility in water (~0.1–1 mg/mL).

  • Stability: Stable under ambient conditions but may decarboxylate at elevated temperatures (>200°C).

Table 2: Computed Physicochemical Properties

PropertyValueMethod/Source
Topological Polar Surface Area55.8 ŲPubChem
Hydrogen Bond Donors1 (carboxylic acid -OH)PubChem
Hydrogen Bond Acceptors3 (N, O, O)PubChem

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